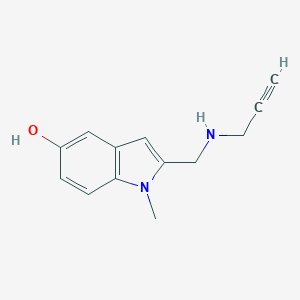
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic properties. It is a synthetic derivative of serotonin and has been found to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole is not fully understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. It has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in regulating mood and behavior.
生化学的および生理学的効果
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole has a range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may help to protect against oxidative stress and inflammation. It has also been shown to have neuroprotective properties, which may help to protect against neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
将来の方向性
There are several future directions for research on 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole. One direction is to further study its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action, which may help to identify new potential therapeutic targets. Additionally, research could be done to optimize the synthesis method of the compound, which could lead to more efficient and cost-effective production.
合成法
The synthesis of 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole involves the reaction of 5-hydroxyindole with propargylamine in the presence of a catalyst such as copper (I) iodide. This reaction results in the formation of the desired product. The purity of the compound can be further improved through recrystallization.
科学的研究の応用
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have potential in the treatment of depression, anxiety, and neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
CAS番号 |
133681-83-1 |
|---|---|
製品名 |
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole |
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol |
InChI |
InChI=1S/C13H14N2O/c1-3-6-14-9-11-7-10-8-12(16)4-5-13(10)15(11)2/h1,4-5,7-8,14,16H,6,9H2,2H3 |
InChIキー |
RPMHQMCNBGJITH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)O)C=C1CNCC#C |
正規SMILES |
CN1C2=C(C=C(C=C2)O)C=C1CNCC#C |
同義語 |
2-(N-(2-propynyl)-aminomethyl)-1-methyl-5-hydroxyindole 2-NPAMHI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



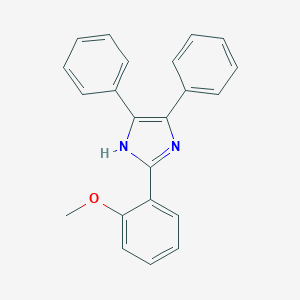
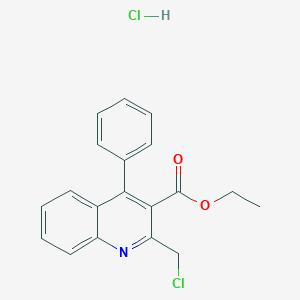
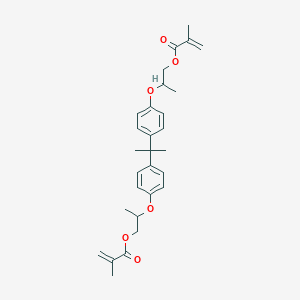
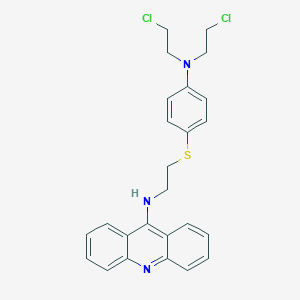
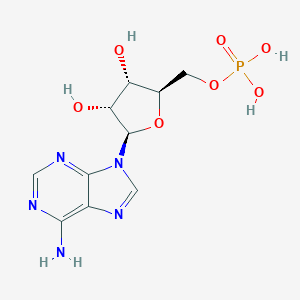
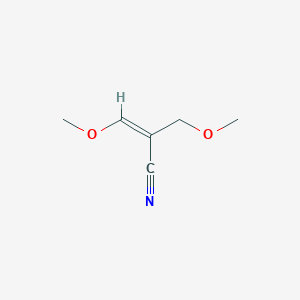
![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
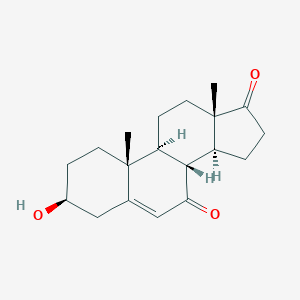
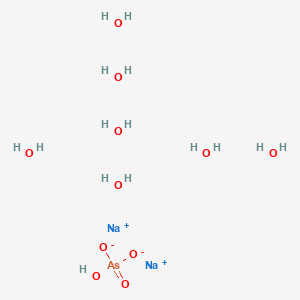
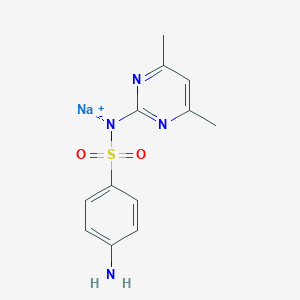
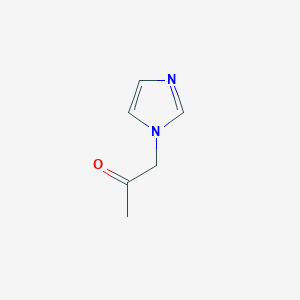

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)